molecular formula C22H19N3O4S B2666564 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941951-79-7

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2666564
CAS No.: 941951-79-7
M. Wt: 421.47
InChI Key: HITXRDLCSMTNNY-UHFFFAOYSA-N
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Description

The compound “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a sulfonamide group, and a methoxy group. Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the sulfonamide group, and the methoxy group. The presence of these groups would likely influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in water, while the methoxy group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound is involved in the synthesis of novel derivatives that exhibit significant antimicrobial activities. For instance, research has explored the reactivity of similar acetamide derivatives with nitrogen-based nucleophiles, leading to compounds that displayed good antimicrobial activity against various strains. Compounds synthesized through such reactions have shown high activity, indicating their potential as antimicrobial agents. Computational calculations have supported these findings, providing a solid basis for the development of new compounds with anticipated antimicrobial properties (Fahim & Ismael, 2019).

Antitumor and Anticancer Activity

Research into the antitumor activity of derivatives of this compound has been promising. Some derivatives bearing different heterocyclic rings have been synthesized and tested for their antitumor activity in vitro against a range of human tumor cell lines. These studies have identified compounds with considerable anticancer activity, highlighting the potential of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibitory Potential

The compound has also been explored for its enzyme inhibitory potential. New sulfonamides incorporating this structure have been synthesized and tested for their inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These studies have provided insights into the design of enzyme inhibitors for therapeutic applications, with some compounds exhibiting substantial inhibitory activity (Abbasi et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing imidazole rings act by interacting with biological targets such as enzymes or receptors .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-29-17-9-11-18(12-10-17)30(27,28)14-21(26)23-16-6-4-5-15(13-16)22-24-19-7-2-3-8-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITXRDLCSMTNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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